molecular formula C3H3F B3031374 Propyne, 3-fluoro- CAS No. 2805-22-3

Propyne, 3-fluoro-

Cat. No. B3031374
CAS RN: 2805-22-3
M. Wt: 58.05 g/mol
InChI Key: QEMMTKPYWRKLME-UHFFFAOYSA-N
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Description

“Propyne, 3-fluoro-” also known as “3-Fluoro-1-propyne” is a chemical compound with the molecular formula C3H3F . It has an average mass of 58.054 Da and a monoisotopic mass of 58.021877 Da .


Molecular Structure Analysis

The molecular structure of “Propyne, 3-fluoro-” consists of a propyne molecule where one of the hydrogen atoms is replaced by a fluorine atom . The 3D structure of the molecule can be viewed using specific software .


Physical And Chemical Properties Analysis

“Propyne, 3-fluoro-” has a molecular weight of 58.0543 . Its physical and chemical properties such as heat capacity, Gibbs free energy of formation, enthalpy of fusion, ionization energy, water solubility, and others can be calculated using specific methods .

Safety And Hazards

The safety data sheet for a related compound, “Propyne”, indicates that it is an extremely flammable gas and may cause respiratory irritation . It’s important to handle “Propyne, 3-fluoro-” with care, using appropriate safety measures.

properties

IUPAC Name

3-fluoroprop-1-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F/c1-2-3-4/h1H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMMTKPYWRKLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182330
Record name Propyne, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

58.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyne, 3-fluoro-

CAS RN

2805-22-3
Record name Propyne, 3-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002805223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyne, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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